molecular formula C12H12FN5O3 B2897200 ethyl 2-(((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)amino)-2-oxoacetate CAS No. 921102-62-7

ethyl 2-(((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)amino)-2-oxoacetate

Cat. No.: B2897200
CAS No.: 921102-62-7
M. Wt: 293.258
InChI Key: LQRIDOAQFVYPDF-UHFFFAOYSA-N
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Description

Ethyl 2-(((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)amino)-2-oxoacetate is a synthetic organic compound known for its versatility in various scientific applications. Its unique structure features an ethyl ester, a fluorophenyl group, and a tetrazole ring, making it a compound of interest in both medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of ethyl 2-(((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)amino)-2-oxoacetate typically involves several key steps:

  • Synthesis of the Tetrazole Intermediate: : Starting with a fluorophenyl-substituted azide, a [2+3] cycloaddition reaction with sodium azide forms the tetrazole ring. This step usually requires a polar solvent and heating.

  • Formation of the Amino Ester: : The tetrazole intermediate reacts with ethyl 2-bromo-2-oxoacetate in the presence of a base like triethylamine. The reaction proceeds through nucleophilic substitution to form the final product.

Industrial Production Methods

Industrial-scale production might streamline these steps by optimizing reaction conditions, such as using continuous flow reactors to improve yield and reduce reaction time. Solvent recovery and recycling are also crucial to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Ethyl 2-(((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)amino)-2-oxoacetate can undergo oxidation to form various oxidative derivatives, which might be useful in developing new materials.

  • Reduction: : The compound can be reduced to amines or alcohols using reducing agents like lithium aluminum hydride.

  • Substitution: : It can engage in nucleophilic substitution reactions, especially at the ester or fluorophenyl positions.

Common Reagents and Conditions

  • Oxidation: : Use of oxidizing agents like potassium permanganate.

  • Reduction: : Employing lithium aluminum hydride or hydrogenation catalysts.

  • Substitution: : Bases such as sodium hydride or potassium tert-butoxide.

Major Products

The reaction products depend on the specific conditions but generally include oxidized forms, reduced amines, and various substituted derivatives.

Scientific Research Applications

Ethyl 2-(((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)amino)-2-oxoacetate has a broad range of applications:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules, particularly in drug discovery and development.

  • Biology: : Investigated for its potential as a bioactive compound, with implications for inhibiting certain enzymes or receptors.

  • Medicine: : Explored in preclinical studies as a candidate for therapeutic agents, particularly in anti-inflammatory and anticancer research.

  • Industry: : Employed in the development of new materials with specific physical or chemical properties, such as polymers or coatings.

Mechanism of Action

Ethyl 2-(((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)amino)-2-oxoacetate exerts its effects through interactions with specific molecular targets. The tetrazole ring often plays a critical role in binding to enzyme active sites or receptor pockets, potentially inhibiting their function. The exact pathways can vary depending on the application, but generally involve modulation of biochemical pathways that are essential for cell function or signaling.

Comparison with Similar Compounds

Compared to other similar compounds, ethyl 2-(((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)amino)-2-oxoacetate stands out due to the presence of the fluorophenyl and tetrazole moieties:

  • Ethyl 2-(((1-phenyl-1H-tetrazol-5-yl)methyl)amino)-2-oxoacetate: : Lacks the fluorine substituent, which can significantly alter its reactivity and binding properties.

  • Ethyl 2-(((1-(3-chlorophenyl)-1H-tetrazol-5-yl)methyl)amino)-2-oxoacetate: : Chlorine substituent instead of fluorine changes the electronic characteristics and potential biological activity.

  • Ethyl 2-(((1-(3-methylphenyl)-1H-tetrazol-5-yl)methyl)amino)-2-oxoacetate: : The methyl group changes the steric and electronic properties, impacting the compound's overall behavior.

Properties

IUPAC Name

ethyl 2-[[1-(3-fluorophenyl)tetrazol-5-yl]methylamino]-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN5O3/c1-2-21-12(20)11(19)14-7-10-15-16-17-18(10)9-5-3-4-8(13)6-9/h3-6H,2,7H2,1H3,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQRIDOAQFVYPDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NCC1=NN=NN1C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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